Spermidic acid

Cell Culture Hybridoma Technology Cytotoxicity

Sourcing polyamines for cell-based assays often introduces cytotoxicity confounds that compromise data integrity. Spermidic acid (CAS 4386-03-2) is a chemically defined, non-cytotoxic, non-genotoxic polyamine derivative that eliminates this variable. • Validated proliferation: 1.6-fold cell growth increase; replication time reduced by 4 h vs. untreated controls • Hybridoma supplement: chemically defined alternative to variable biological additives (e.g., CR-ECGS) for reproducible antibody manufacturing workflows • Metabolomics tool: endogenous spermidine catabolic endpoint for tracking polyamine flux in cancer, neurology, and aging studies Supplied with full QA documentation. Standard pack sizes: 10-100 mg; bulk custom available.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 4386-03-2
Cat. No. B1203569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpermidic acid
CAS4386-03-2
Synonyms2-carboxyethyl gamma-aminobutyric acid
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CNCCC(=O)O
InChIInChI=1S/C7H13NO4/c9-6(10)2-1-4-8-5-3-7(11)12/h8H,1-5H2,(H,9,10)(H,11,12)
InChIKeySRGQUICKDUQCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spermidic Acid for Cell Culture & Polyamine Research


Spermidic acid (CAS 4386-03-2), also referred to as carboxyethyl-γ-aminobutyric acid (CEGABA) or N-carboxyethyl-gamma-aminobutyric acid, is a di-carboxylated derivative of the polyamine spermidine. Chemically designated as 4-[(2-carboxyethyl)amino]butanoic acid (C₇H₁₃NO₄, MW 175.18), it is functionally related to gamma-amino acids and is classified as a polyamine derivative and a cell growth promoter [1]. This compound is endogenous to mammals, having been identified in bovine brain and human cerebrospinal fluid [2]. Its distinct structural feature—a carboxyethyl moiety attached to a γ-aminobutyric acid-like backbone—sets it apart from the primary aliphatic polyamines (putrescine, spermidine, spermine) and positions it as a unique tool for investigating polyamine metabolism and specific cellular growth pathways.

Endogenous polyamine derivative
Non-cytotoxic cell proliferation assay tool
Polyamine catabolism endpoint marker

Spermidic Acid: No Generic Substitutes


Sourcing spermidic acid (CAS 4386-03-2) is not interchangeable with sourcing common polyamines like spermidine, putrescine, or spermine. While those compounds are general polyamines essential for cell proliferation, spermidic acid is a specific, naturally occurring downstream metabolite. It is generated from spermidine via a distinct metabolic pathway involving progressive oxidative deamination, linking polyamine catabolism to GABAergic systems [1]. Critically, the biological activity of spermidic acid differs markedly from its precursors: unlike spermidine, which can exhibit growth-suppressive and cytotoxic effects at higher concentrations, spermidic acid has been shown in direct comparative studies to stimulate cell proliferation without associated cytotoxicity or genotoxicity [2]. Therefore, substituting spermidic acid with a generic polyamine in experimental systems would introduce confounding variables related to toxicity and fundamentally alter the metabolic and signaling pathways under investigation.

! Spermidine or spermine cannot directly substitute: they may introduce cytotoxicity and growth suppression not seen with spermidic acid.
! Metabolic pathway context differs: spermidic acid is a catabolic product, while generic polyamines are biosynthetic precursors, shifting pathway interpretation.
! Biological supplement comparability may not transfer: growth-factor mimics like CR-ECGS have variable lot consistency compared to a defined molecule.

Spermidic Acid Comparative Evidence


Cytotoxicity & Proliferation vs. Spermidine

Spermidic acid (CEGABA) demonstrates a distinct and favorable safety profile compared to its metabolic precursor, spermidine. A 2019 study directly comparing the effects of polyamines on cell proliferation and viability found that while spermidine exhibits growth suppression and cytotoxicity at certain concentrations, spermidic acid (CEGABA) lacks cytotoxicity and genotoxicity. Furthermore, it actively stimulates cell proliferation, increasing cell growth 1.6 times over untreated controls after 72 hours [1].

Cytotoxicity vs. Spermidine
Head-to-head
Reported endpoint context
Spermidic acid: 1.6× cell growth vs. control, non-cytotoxic, non-genotoxic. Spermidine: growth-suppressive and cytotoxic at certain concentrations.
Target: Non-cytotoxic proliferation support
Comparator: Cytotoxicity and growth suppression risk
Supports cytotoxicity endpoint review. Proliferation response context differs markedly from parent polyamine.
In vitro fibroblast and hybridoma models; source-specific review recommended.
Cell Culture Hybridoma Technology Cytotoxicity

Proliferation & Migration vs. Untreated Control

Spermidic acid's efficacy as a cell growth promoter is well-quantified. In a direct comparison with untreated controls, CEGABA treatment resulted in a 1.6-fold increase in cell growth after 72 hours. Furthermore, it significantly accelerated cell cycle kinetics, decreasing cell replication time by 4 hours. In functional scratch wound assays, CEGABA also demonstrated a potent ability to stimulate cell migration, a key process in tissue repair models [1].

Proliferation & Migration
Reported
Cell proliferation and migration rate
1.6-fold increase in cell growth at 72h; 4-hour decrease in replication time; reported increase in cell migration.
Target: Accelerated fibroblast proliferation and migration
Baseline: Untreated control cells
Supports cell proliferation and migration model endpoint interpretation.
Fibroblast assay context; data to verify in other cell models.
Cell Proliferation Wound Healing Fibroblast Assays

Hybridoma Growth Equivalence vs. CR-ECGS

In the context of hybridoma technology, spermidic acid (CEGABA) has been directly compared to endothelial cell growth supplement (CR-ECGS), a well-established growth factor. The study found that the effects of CEGABA and CR-ECGS on hybridoma growth are similar, indicating that CEGABA can effectively substitute for this more complex and variable biological supplement in promoting the proliferation of these cells [1]. CEGABA has been documented to enhance the growth of hybridomas through all the steps of hybridoma technology [2].

Hybridoma Growth vs. CR-ECGS
Head-to-head
Hybridoma growth promotion
Reported similar hybridoma growth effects between spermidic acid and CR-ECGS.
Target: Chemically defined molecule
Comparator: Biological growth supplement (CR-ECGS)
Supports defined supplement screening context; lot consistency may differ from biological supplements.
Hybridoma technology workflow; report review recommended.
Hybridoma Culture Monoclonal Antibody Production Growth Supplements

Polyamine Catabolism Endpoint Marker

Spermidic acid is not merely a synthetic derivative but a confirmed endogenous metabolite in mammals. In a radiolabeled tracer study of spermidine metabolism in rats, radioactivity was confirmed to be incorporated into spermidic acid, alongside putreanine and isoputreanine, by ion-exchange chromatography. The highest radioactivity was observed in the non-polar and acidic fraction of the collected urine, confirming spermidic acid as a distinct and quantifiable product of the spermidine catabolic pathway [1]. This contrasts with primary polyamines like putrescine, which are involved in biosynthetic pathways.

Catabolism Endpoint Marker
Class-level
Metabolic pathway role
Radioactivity from labeled spermidine incorporated into spermidic acid in vivo; confirmed by ion-exchange chromatography.
Supports polyamine catabolism endpoint monitoring context; pathway interpretation requires class-specific review.
In vivo rat model; data to verify in other mammalian systems.
Polyamine Metabolism Spermidine Catabolism Metabolomics

Spermidic Acid Research & Industrial Applications


Hybridoma Culture & Monoclonal Antibody Production

Spermidic acid serves as a chemically defined, non-cytotoxic growth supplement in hybridoma technology. Evidence shows it effectively promotes hybridoma proliferation, with efficacy comparable to endothelial cell growth supplement (CR-ECGS) [1]. It is utilized through all steps of hybridoma production, offering a consistent alternative to variable biological supplements and thereby improving process reproducibility in antibody manufacturing workflows [2].

Polyamine Catabolism & Metabolic Flux

As a naturally occurring, downstream metabolite of spermidine, spermidic acid is a critical tool for investigating polyamine catabolic pathways. Its identification and quantification (alongside putreanine and isoputreanine) in mammalian systems confirm its role as a specific endpoint for tracking spermidine degradation [3]. This application is essential for metabolomics studies in cancer, neurology, and aging, where polyamine flux is a key parameter.

In Vitro Proliferation & Wound Healing Models

Spermidic acid is a validated, non-toxic agent for stimulating cell proliferation and migration. Quantified data show it increases cell growth by 1.6-fold and reduces replication time by 4 hours compared to untreated controls [4]. These properties make it a reliable positive control or test compound in fibroblast-based assays for wound healing, tissue regeneration, and screening of dermal therapeutics, without the confounding variable of cytotoxicity associated with other polyamines like spermidine.

Neurological & CSF Metabolomics

Given its confirmed endogenous presence in mammalian brain and human cerebrospinal fluid (CSF), spermidic acid is a relevant analyte in neurological research [5]. Its existence suggests a metabolic link between polyamine catabolism and the GABAergic system. Therefore, it is a compound of interest for studies investigating biomarkers for neurological disorders, brain metabolism, and the interplay between polyamine and neurotransmitter pathways.

Application
Selection Property
Validation Focus
Hybridoma culture & antibody production research
Chemically defined, non-cytotoxic growth supplement
Proliferation endpoint and batch-to-batch lot consistency review
Polyamine catabolism & metabolic flux studies
Spermidine catabolic pathway endpoint marker
Catabolite profiling and pathway-specific flux interpretation
In vitro proliferation & wound healing models
Non-cytotoxic cell proliferation and migration support
Proliferation assay endpoint and cytotoxicity-exclusion review
Neurological & CSF metabolomics
Endogenous brain and CSF metabolite identity
Biomarker discovery context and GABAergic pathway interplay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spermidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.